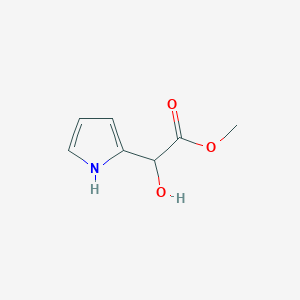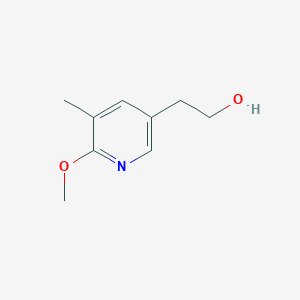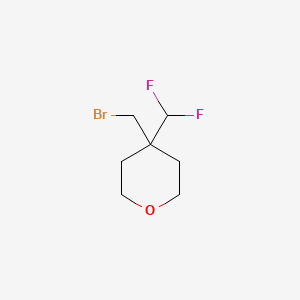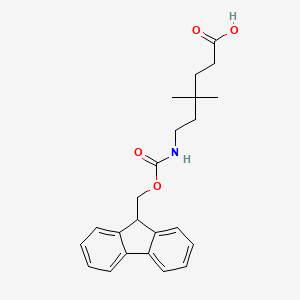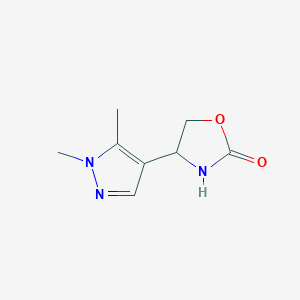
4-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one is a heterocyclic compound that combines the structural features of pyrazole and oxazolidinone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one typically involves the reaction of 1,5-dimethyl-1H-pyrazole with oxazolidinone under specific conditions. One common method includes:
Starting Materials: 1,5-dimethyl-1H-pyrazole and oxazolidinone.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
化学反应分析
Types of Reactions
4-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like NaH or K2CO3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
4-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
1,5-Dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the oxazolidinone ring.
Oxazolidinone: Contains the oxazolidinone ring but lacks the pyrazole moiety.
4-(1H-Pyrazol-4-yl)oxazolidin-2-one: Similar structure but without the methyl groups on the pyrazole ring.
Uniqueness
4-(1,5-Dimethyl-1h-pyrazol-4-yl)oxazolidin-2-one is unique due to the combination of the pyrazole and oxazolidinone rings, which imparts distinct chemical and biological properties. The presence of methyl groups on the pyrazole ring can also influence its reactivity and interactions with molecular targets.
属性
分子式 |
C8H11N3O2 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC 名称 |
4-(1,5-dimethylpyrazol-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H11N3O2/c1-5-6(3-9-11(5)2)7-4-13-8(12)10-7/h3,7H,4H2,1-2H3,(H,10,12) |
InChI 键 |
WWWYMRZCMDBWNX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NN1C)C2COC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


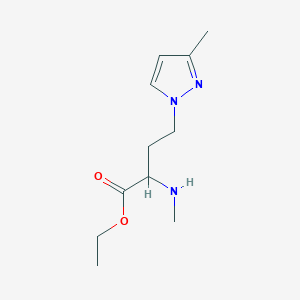
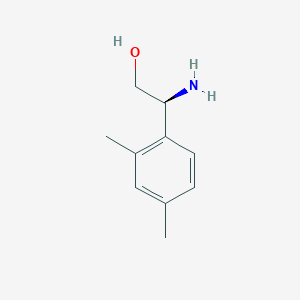
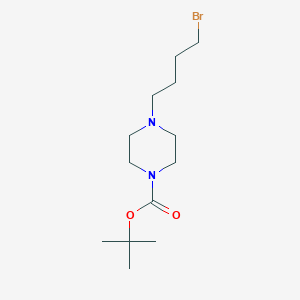
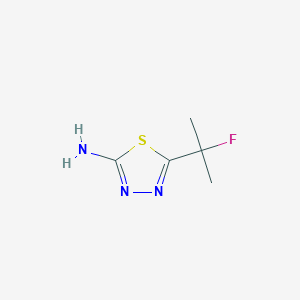
![7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylicacid](/img/structure/B13619093.png)
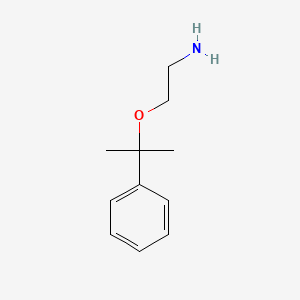
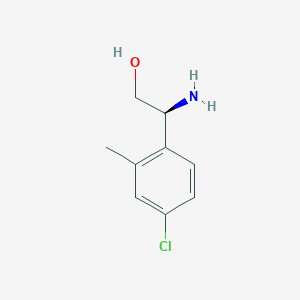
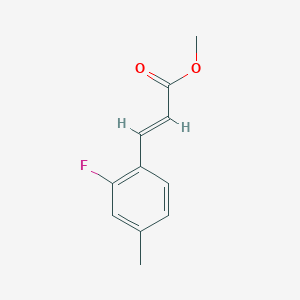
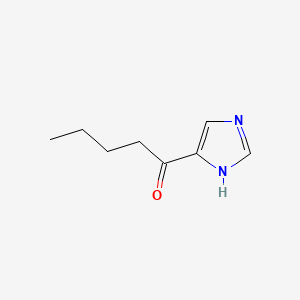
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13619116.png)
